2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one
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Overview
Description
2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one is a complex organic compound that features a chromenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the chromenone core reacts with diphenylmethylpiperazine.
Final Coupling: The final step involves the coupling of the piperazine derivative with the chromenone core, typically using a coupling reagent such as carbodiimide under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: Reduction of the chromenone core can yield dihydro derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to modulate the pharmacokinetic properties of the compound, enhancing its ability to cross biological membranes and interact with intracellular targets. The chromenone core may contribute to the compound’s ability to inhibit or activate specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one is unique due to its specific combination of a chromenone core and a diphenylmethylpiperazine moiety. This structural arrangement may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C27H24N2O3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazine-1-carbonyl)chromen-4-one |
InChI |
InChI=1S/C27H24N2O3/c30-23-19-25(32-24-14-8-7-13-22(23)24)27(31)29-17-15-28(16-18-29)26(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,26H,15-18H2 |
InChI Key |
VANWVXOUKKJQKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Origin of Product |
United States |
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